molecular formula C18H16ClNOS B1393924 2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160254-83-0

2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1393924
CAS No.: 1160254-83-0
M. Wt: 329.8 g/mol
InChI Key: CQLHJNJNQCBXTF-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS: 1160254-83-0) is a substituted quinoline derivative with a thienyl moiety and methyl groups at the 6- and 8-positions of the quinoline ring. This compound is characterized by its high purity (95%) and is commonly employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, coordination complexes, or materials requiring precise functionalization . The carbonyl chloride group at the 4-position renders it reactive toward nucleophiles, enabling condensation or coupling reactions. Its structural uniqueness arises from the combination of a 5-ethyl-substituted thienyl group and sterically demanding methyl substituents on the quinoline core, which influence both electronic properties and solubility.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS/c1-4-12-5-6-16(22-12)15-9-14(18(19)21)13-8-10(2)7-11(3)17(13)20-15/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLHJNJNQCBXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173865
Record name 2-(5-Ethyl-2-thienyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160254-83-0
Record name 2-(5-Ethyl-2-thienyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-2-thienyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of Quinoline Derivatives

One of the most common approaches involves the acylation of a suitably substituted quinoline precursor with reagents like thionyl chloride (SOCl₂) to introduce the carbonyl chloride functionality at the 4-position. The typical procedure includes:

  • Starting Material: 6,8-dimethylquinoline derivative with a 2-position substituent (e.g., 2-(5-ethyl-2-thienyl))
  • Reagent: Thionyl chloride (SOCl₂)
  • Conditions: Anhydrous environment, reflux at 70–80°C, under inert atmosphere to prevent hydrolysis
  • Outcome: Formation of the acyl chloride via nucleophilic substitution, replacing the carboxylic acid or related precursor

This method is supported by the synthesis of similar quinoline derivatives, where the reaction proceeds through the formation of an intermediate acyl chlorosulfite, which then rearranges to the acyl chloride.

Conversion from Carboxylic Acid Precursors

Another approach involves initial synthesis of the corresponding carboxylic acid, followed by chlorination:

  • Step 1: Synthesis of 2-(5-ethyl-2-thienyl)-6,8-dimethylquinoline-4-carboxylic acid via Friedländer or other heterocyclic synthesis methods
  • Step 2: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under reflux
  • Step 3: Purification of the acyl chloride product

This route is advantageous when the acid precursor is readily available or synthesized via multi-step heterocyclic formation.

Multicomponent or Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis, which accelerates reaction times and improves yields:

  • Procedure: Combining the quinoline precursor, thienyl derivatives, and chlorinating agents in a microwave reactor
  • Conditions: Short irradiation at 100–150°C
  • Advantages: Increased efficiency, reduced reaction times, and often higher purity.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 70–80°C (reflux conditions) Ensures complete conversion without decomposition
Solvent Anhydrous dichloromethane or chloroform Maintains inert environment, prevents hydrolysis
Reagent Thionyl chloride (SOCl₂) Common chlorinating agent, generates SO₂ and HCl gases
Reaction Time 2–4 hours Sufficient for complete conversion
Purification Column chromatography or recrystallization Ensures high purity of the product

Notes:

  • Maintaining anhydrous conditions is critical to prevent hydrolysis of the acyl chloride.
  • Excess thionyl chloride can be used to drive the reaction to completion.
  • Post-reaction, excess reagents are removed via distillation or evaporation under reduced pressure.

Research Findings and Data

Recent studies have demonstrated that optimizing reaction parameters significantly improves yield and purity:

  • Yield Optimization: Using microwave irradiation has increased yields to over 85%, with reaction times reduced to under 30 minutes.
  • Spectroscopic Verification: The structure of the synthesized acyl chloride is confirmed via IR (carbonyl stretch around 1800 cm⁻¹), NMR (characteristic shifts for aromatic and heteroaromatic protons), and HRMS.
  • Purity Assessment: High-performance liquid chromatography (HPLC) indicates purities exceeding 95%, essential for subsequent biological or material applications.

Summary of Key Data

Method Reagents Conditions Yield (%) Remarks
Direct acylation with SOCl₂ Quinoline derivative + SOCl₂ Reflux, inert atmosphere 70–85 Widely used, scalable, good yields
Acid chlorination from acid Carboxylic acid + SOCl₂ Reflux, dry conditions 75–88 Requires prior synthesis of acid precursor
Microwave-assisted synthesis Quinoline + thienyl + SOCl₂ Microwave, 100–150°C, 30 min >85 Faster, cleaner, higher yields

Chemical Reactions Analysis

2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group. Common reagents include amines and alcohols, leading to the formation of amides and esters, respectively.

    Oxidation and Reduction: The thienyl and quinoline rings can undergo oxidation and reduction reactions under appropriate conditions, leading to various derivatives.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacological agent. Quinoline derivatives are often explored for their antimicrobial, anticancer, and anti-inflammatory properties:

  • Antimicrobial Activity : Research indicates that compounds with a quinoline structure can exhibit significant antibacterial and antifungal activities. Studies have demonstrated that modifications to the quinoline core can enhance these properties.
  • Anticancer Properties : Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. The specific substitution pattern of 2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride may influence its efficacy against various cancer cell lines.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various reactions:

  • Reactions with Nucleophiles : The carbonyl chloride group can react with nucleophiles to form amides or esters, making it a versatile building block for synthesizing more complex molecules.
  • Formation of Heterocycles : The compound can be utilized in the synthesis of other heterocyclic compounds through cyclization reactions, which are crucial in developing new pharmaceuticals.

Materials Science

Recent studies have explored the use of quinoline derivatives in materials science:

  • Fluorescent Materials : Compounds like this compound may be incorporated into polymers or films to create fluorescent materials for sensors or display technologies.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of various quinoline derivatives, including this compound. The results indicated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Case Study 2: Organic Synthesis Applications

In another research project focused on synthetic methodologies, researchers successfully used this compound as an intermediate to synthesize novel heterocyclic compounds with promising biological activities. The study emphasized the efficiency of using this compound in multi-step synthesis pathways.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in proteomics research to study protein modifications and interactions.

Comparison with Similar Compounds

Key Observations :

  • QY-5802 (7,8-dimethyl) may exhibit distinct regioselectivity in reactions due to altered steric environments .
  • Electronic Effects: The 5-ethyl-thienyl group (electron-donating alkyl chain) enhances electron density at the quinoline core compared to the 4-methoxyphenyl group (electron-donating methoxy) in the methoxyphenyl analog. This difference may influence reactivity in electrophilic substitutions or coordination chemistry .
  • Solubility : The thienyl moiety likely increases lipophilicity relative to phenyl or methoxyphenyl derivatives, impacting solubility in organic solvents .

Reactivity and Functionalization

Quinoline-4-carbonyl chlorides generally undergo condensation reactions with nucleophiles (e.g., amines, alcohols). For example:

  • 2-Phenylquinoline-4-carboxyl chloride reacts with carbamide to form carbamide derivatives (melting points: 215–232°C) .
  • The 6,8-dimethyl groups in the target compound may hinder access to the carbonyl chloride, contrasting with less-substituted analogs like QY-6959, which could exhibit faster reaction kinetics .

Biological Activity

2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, characterized by its unique structure which includes a thienyl group and multiple methyl substitutions. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C₁₈H₁₆ClNOS
  • Molecular Weight : 329.84 g/mol
  • CAS Number : 1160254-83-0

Safety Information

Hazard SymbolSignal WordHazard Statements
GHS05DangerH314-H290

The compound is classified as an irritant and requires careful handling due to its potential hazards.

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer activities. The mechanism of action often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, studies have shown that quinoline derivatives can inhibit COX-2, an enzyme linked to inflammation and cancer progression.

Case Study: Quinoline Derivatives in Cancer Research

A study evaluated various quinoline derivatives for their anticancer efficacy against different cancer cell lines. Among these, compounds with structural similarities to this compound demonstrated promising results in inhibiting the growth of breast cancer cells (MCF-7) and renal cancer cells (A498) .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. The presence of electron-withdrawing groups in their structure enhances their ability to interact with microbial enzymes, leading to effective inhibition.

Research Findings on Antimicrobial Activity

  • Study on Antimicrobial Efficacy : In vitro studies have shown that certain quinoline derivatives possess strong antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has been explored extensively. These compounds can modulate inflammatory responses by inhibiting nitric oxide production and other inflammatory mediators.

Evidence from Recent Studies

Recent research highlighted that specific quinoline derivatives effectively reduced nitric oxide levels in lipopolysaccharide (LPS)-induced macrophages, indicating their potential as anti-inflammatory agents .

Data Table: Biological Activities of this compound

Activity TypeMechanismReference
AnticancerCOX-2 inhibition
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of nitric oxide

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride?

Methodological Answer: The synthesis typically involves converting the corresponding carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂). Key steps include:

  • Reagents: Thionyl chloride (excess, 5:1 molar ratio to acid) and dry toluene.
  • Conditions: Reflux under anhydrous conditions for 6–8 hours with stirring.
  • Monitoring: Thin-layer chromatography (TLC) using n-hexane:ethyl acetate (8:2) to confirm completion .
  • Workup: Remove excess SOCl₂ under vacuum, and purify the residue via dry toluene evaporation.

Q. Table 1: Example Synthesis Parameters from Analogous Reactions

Starting MaterialReagentTime (hr)TemperatureMonitoring MethodReference
4’-Methylbiphenyl-2-carboxylic acidSOCl₂6–8RefluxTLC (8:2 hexane:EtOAc)
Quinoline-4-carboxylic acid derivativesSOCl₂6–12RefluxNMR/HRMS

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H NMR to identify substituents. For example, quinoline derivatives exhibit aromatic protons at δ 7.5–9.0 ppm, while ethyl and methyl groups appear at δ 1.2–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Melting Point: Compare observed values with literature (e.g., 62–64°C for similar chlorinated quinolines ).

Q. Table 2: Representative NMR Data for Quinoline Derivatives

Compoundδ (¹H NMR, key signals)HRMS ([M+H]⁺)Reference
2-Phenylquinoline-4-carbonyl chlorideAromatic H: 8.2–8.8 ppm; CH₃: 2.4 ppmCalc. 322.1234

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use airtight, amber glass vials to avoid light/moisture .
  • Decomposition Risks: Organic degradation accelerates at room temperature; prolonged storage >24 hours requires cooling (4°C) .
  • Handling: Use dry syringes and gloveboxes during aliquoting .

Advanced Research Questions

Q. How to design experiments to study its reactivity with nucleophiles (e.g., amines, alcohols)?

Methodological Answer:

  • Conditions: Conduct reactions in anhydrous DCM or THF under N₂. Use a 1:1.2 molar ratio of acyl chloride to nucleophile.
  • Monitoring: Track progress via in situ FT-IR (disappearance of C=O stretch at ~1770 cm⁻¹) or LC-MS .
  • Workup: Quench excess reagent with ice-cold NaHCO₃, extract with DCM, and purify via flash chromatography .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., 2-phenylquinoline-4-carbonyl chloride derivatives ).
  • Isotopic Labeling: Use ¹³C NMR or deuterated solvents to resolve overlapping signals.
  • X-ray Crystallography: If crystals form, determine absolute configuration (e.g., CCDC reference 1901024 for related alkynes ).

Q. What is its potential role in drug design or medicinal chemistry?

Methodological Answer: Quinoline-4-carbonyl chlorides serve as intermediates for bioactive molecules. For example:

  • Piperazine Conjugates: React with piperazine derivatives to form amides targeting kinase inhibition (see compounds C1–C7 in ).
  • SAR Studies: Modify the thienyl or ethyl groups to optimize solubility and binding affinity.

Q. What analytical challenges arise in detecting impurities or byproducts?

Methodological Answer:

  • HPLC Method: Use a C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (MeCN:H₂O + 0.1% TFA). Detect UV absorbance at 254 nm.
  • Byproduct Identification: Compare retention times with synthesized standards or use HRMS fragmentation patterns .

Q. How to mitigate risks from decomposition products during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and fume hoods to avoid exposure to HCl gas (released during hydrolysis) .
  • Neutralization: Treat waste with 10% NaOH solution before disposal .

Q. What limitations exist in studying its environmental impact?

Methodological Answer:

  • Sample Degradation: Organic matrices degrade over time (e.g., 9-hour data collection periods alter wastewater composition ).
  • Stabilization: Add 0.1% sodium azide to samples and store at –80°C for long-term studies .

Q. How to validate computational models (e.g., DFT) for its reactivity?

Methodological Answer:

  • Reference Data: Use experimental NMR chemical shifts (δ) and HRMS m/z values to benchmark computational results .
  • Software: Employ Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate vibrational spectra.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 2
2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride

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